molecular formula C22H16ClN3O2S B3712928 N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-phenylacetamide

N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-phenylacetamide

Cat. No.: B3712928
M. Wt: 421.9 g/mol
InChI Key: BMHWAOLNIJWOKK-UHFFFAOYSA-N
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Description

The compound “N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-phenylacetamide” is a complex organic molecule that contains several functional groups, including a benzoxazole, a chlorophenyl group, an amine, a carbonothioyl group, and a phenylacetamide. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and other functional groups . The benzoxazole ring could be formed through cyclization reactions involving 2-aminophenol .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoxazole ring, the chlorophenyl group, and the phenylacetamide could contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the carbonothioyl group could be involved in nucleophilic substitution reactions, and the benzoxazole ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzoxazole ring could contribute to its stability, and the chlorophenyl group could influence its solubility .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, benzoxazole derivatives have been studied for their potential anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activities, and developing methods for its synthesis .

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c23-17-11-10-15(13-16(17)21-25-18-8-4-5-9-19(18)28-21)24-22(29)26-20(27)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHWAOLNIJWOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-phenylacetamide
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N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-phenylacetamide
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N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-phenylacetamide
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N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-phenylacetamide
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N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-phenylacetamide
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N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-phenylacetamide

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